Tead-IN-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

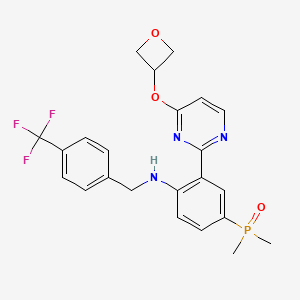

Tead-IN-9 is a small molecule inhibitor that targets TEAD1, a transcription factor involved in the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and organ size. By inhibiting TEAD1, this compound effectively disrupts the binding of Yes-associated protein (YAP) to TEAD, thereby blocking the transcriptional function of the YAP-TEAD complex .

Preparation Methods

Tead-IN-9 is synthesized through a series of chemical reactions that involve the formation of a phosphorylated aryl structure. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized by reacting a substituted aryl halide with a phosphine reagent under palladium-catalyzed conditions.

Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.

Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Chemical Reactions Analysis

Tead-IN-9 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.

Scientific Research Applications

Tead-IN-9 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of the Hippo signaling pathway in cancer progression.

Stem Cell Research: this compound is employed to explore the regulation of stem cell identity and lineage specification.

Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the Hippo pathway.

Mechanism of Action

Tead-IN-9 exerts its effects by targeting the palmitoyl pocket of TEAD1. This binding effectively inhibits the interaction between YAP and TEAD, thereby blocking the transcriptional activity of the YAP-TEAD complex. The inhibition of this complex disrupts the downstream signaling of the Hippo pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Tead-IN-9 is unique among TEAD inhibitors due to its specific targeting of the palmitoyl pocket of TEAD1. Similar compounds include:

Novel Indazole Compounds: These compounds also inhibit TEAD1 but have different chemical structures and mechanisms of action compared to this compound.

Other TEAD Inhibitors: Various other small molecule inhibitors target different regions of the TEAD protein, each with unique binding properties and inhibitory effects.

This compound stands out due to its high specificity and potency in inhibiting TEAD1, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula |

C23H23F3N3O3P |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

4-dimethylphosphoryl-2-[4-(oxetan-3-yloxy)pyrimidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |

InChI |

InChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3 |

InChI Key |

IWJBZQZDYNUOPM-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)

![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)